molecular formula C13H19NO B12478761 2-phenyl-N-(tetrahydrofuran-2-ylmethyl)ethanamine

2-phenyl-N-(tetrahydrofuran-2-ylmethyl)ethanamine

Cat. No.: B12478761
M. Wt: 205.30 g/mol
InChI Key: LUZQCJHLCYLRII-UHFFFAOYSA-N
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Description

(oxolan-2-ylmethyl)(2-phenylethyl)amine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.29606 g/mol . This compound features an oxolane ring (a five-membered ring containing one oxygen atom) attached to a phenylethylamine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (oxolan-2-ylmethyl)(2-phenylethyl)amine typically involves the reaction of oxolane derivatives with phenylethylamine under controlled conditions. One common method includes the use of oxolane-2-carboxaldehyde and phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of (oxolan-2-ylmethyl)(2-phenylethyl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(oxolan-2-ylmethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxo derivatives of (oxolan-2-ylmethyl)(2-phenylethyl)amine.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxolane derivatives.

Scientific Research Applications

(oxolan-2-ylmethyl)(2-phenylethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (oxolan-2-ylmethyl)(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The phenylethylamine moiety can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing neurological functions. Additionally, the oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(oxolan-2-ylmethyl)(2-phenylethyl)amine is unique due to the presence of both the oxolane ring and the phenylethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-phenylethanamine

InChI

InChI=1S/C13H19NO/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-3,5-6,13-14H,4,7-11H2

InChI Key

LUZQCJHLCYLRII-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCCC2=CC=CC=C2

Origin of Product

United States

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